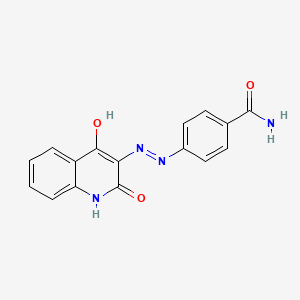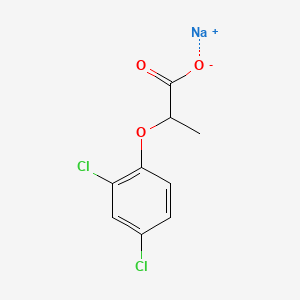
2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide is a compound of significant interest in organic chemistry due to its unique structure and potential applications. This compound features a hydrazinyl group linked to a phenylacetamide backbone, with a diphenylethylidene moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide typically involves the reaction of 2-hydrazono-1,2-diphenylethanone with phenylacetamide under specific conditions. One common method includes the use of anhydrous toluene as a solvent, with the reaction mixture being refluxed for several hours . The resulting product is then purified through recrystallization from benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide exerts its effects involves interactions with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides
- 2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates
Uniqueness
Compared to similar compounds, 2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide is unique due to its specific hydrazinyl and phenylacetamide structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
33555-68-9 |
|---|---|
Fórmula molecular |
C22H19N3O2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-[(2Z)-2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H19N3O2/c23-22(27)20(17-12-6-2-7-13-17)25-24-19(16-10-4-1-5-11-16)21(26)18-14-8-3-9-15-18/h1-15,20,25H,(H2,23,27)/b24-19- |
Clave InChI |
IEVUWCAYCDKDCP-CLCOLTQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C(=O)N)N/N=C(/C2=CC=CC=C2)\C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)N)NN=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


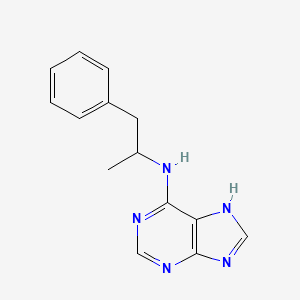


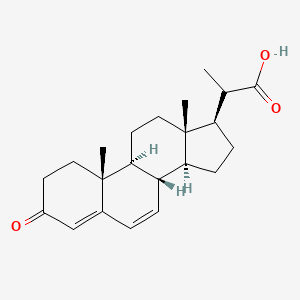
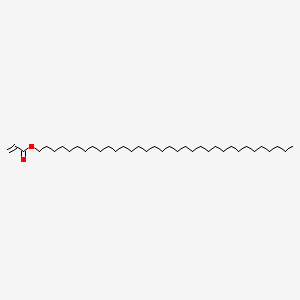
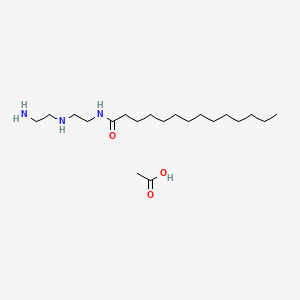
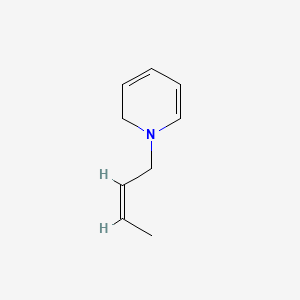

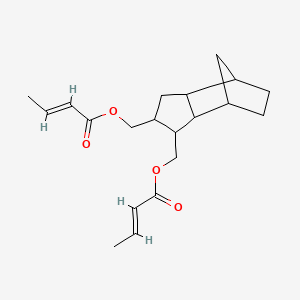
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
